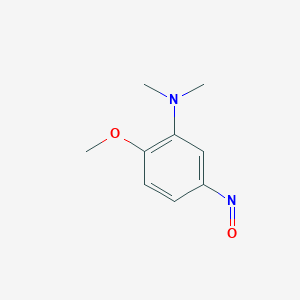

2-Methoxy-N,N-dimethyl-5-nitrosoaniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90779-45-6 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-methoxy-N,N-dimethyl-5-nitrosoaniline |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)8-6-7(10-12)4-5-9(8)13-3/h4-6H,1-3H3 |

InChI Key |

PGOXTUMORVOHDQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)N=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methoxy N,n Dimethyl 5 Nitrosoaniline and Analogues

Direct C-Nitrosation Approaches

Direct C-nitrosation involves the substitution of a hydrogen atom on an aromatic ring with a nitroso (-NO) group. This electrophilic aromatic substitution is particularly effective for highly activated aromatic systems.

Nitrosation of Tertiary Aromatic Amines with Nitrous Acid

The direct nitrosation of tertiary aromatic amines using nitrous acid (HNO₂) is a well-established and long-standing method for the preparation of p-nitroso-N,N-disubstituted anilines. nih.gov Nitrous acid is typically generated in situ by reacting sodium nitrite (B80452) with a strong acid, such as hydrochloric acid, under cold conditions. msu.edu In the acidic medium, nitrous acid generates the highly electrophilic nitrosonium ion (NO⁺), which is the active nitrosating agent. msu.edulibretexts.org

The reaction proceeds via an electrophilic attack of the nitrosonium ion on the electron-rich aromatic ring of the tertiary amine. google.comlibretexts.org Tertiary aryl amines are highly activated substrates for this substitution reaction. msu.edulibretexts.org The strong electron-donating nature of the N,N-dialkylamino group directs the substitution primarily to the para position. nih.govmsu.edu

In the synthesis of 2-Methoxy-N,N-dimethyl-5-nitrosoaniline, the starting material is 2-Methoxy-N,N-dimethylaniline. The N,N-dimethylamino group strongly activates the ring and directs the incoming electrophile to the para position (position 5). The methoxy (B1213986) group at position 2 also activates the ring and directs ortho and para. The para position relative to the methoxy group is also position 5. Consequently, both substituents reinforce the regioselective attack of the nitrosonium ion at the 5-position, leading to the desired product with high selectivity.

Application of Nitrosating Agents (e.g., Nitrosonium Ions, Alkyl Nitrites, Dinitrogen Oxides) in Aromatic Nitrosation

While nitrous acid is a common source of the nitrosonium ion, various other nitrosating agents can be employed, often offering advantages in terms of reactivity, selectivity, and reaction conditions. researchgate.netnih.govcir-safety.org These agents act as carriers for the nitrosonium ion or its equivalent. nih.gov

Nitrosonium Ions (NO⁺) : Pre-formed nitrosonium salts, such as nitrosonium tetrafluoroborate (B81430) (NO⁺BF₄⁻) or nitrosonium ethyl sulfate, provide a direct source of the electrophile. nih.gov These reagents have been successfully used in the nitrosation of activated aromatic compounds, including N,N-dialkylanilines and aromatic ethers. nih.gov

Alkyl Nitrites : Compounds like tert-butyl nitrite or isoamyl nitrite are effective nitrosating agents that can be used under mild, non-aqueous conditions. nih.gov In acidic media, they can hydrolyze to generate nitrous acid-like nitrosating species. nih.gov

Dinitrogen Oxides : Oxides of nitrogen, such as dinitrogen trioxide (N₂O₃), are also potent nitrosating agents capable of reacting with organic substrates to form nitroso derivatives. cir-safety.org

The choice of nitrosating agent can influence the reaction's efficiency and is often tailored to the specific substrate and desired reaction conditions.

| Nitrosating Agent | Typical Precursors/Form | Application Context |

| Nitrous Acid | NaNO₂ + Strong Acid (e.g., HCl) | Aqueous, cold conditions for nitrosation of highly activated rings like tertiary anilines. nih.govmsu.edu |

| Nitrosonium Salts | NO⁺BF₄⁻, NO⁺HSO₄⁻ | Direct use in organic solvents for nitrosation of anilines and aromatic ethers. nih.gov |

| Alkyl Nitrites | t-Butyl nitrite, Amyl nitrite | Mild nitrosating agents for use in organic media. nih.gov |

| Nitrogen Oxides | N₂O₃, N₂O₄ | Can act as powerful nitrosating agents in various reaction systems. cir-safety.org |

Regioselective Nitrosation of Activated Aromatic Systems

The success of direct C-nitrosation hinges on the electronic properties of the aromatic substrate. The nitrosonium ion is a relatively weak electrophile and therefore requires a highly activated aromatic ring for the reaction to proceed efficiently. msu.edulibretexts.org Aromatic compounds bearing powerful electron-donating groups, such as amino (-NR₂), hydroxyl (-OH), and methoxy (-OCH₃) groups, are ideal substrates. libretexts.org

The regioselectivity of the reaction is governed by the directing influence of these activating substituents. researchgate.net For monosubstituted benzenes with activating groups, nitrosation occurs predominantly at the ortho and para positions. In polysubstituted systems, the final position of nitrosation is determined by the cumulative directing effects of all substituents.

In the case of 2-Methoxy-N,N-dimethylaniline, the directing effects are particularly favorable for the formation of the 5-nitroso product:

N,N-dimethylamino group (-N(CH₃)₂) : A strongly activating, ortho, para-directing group.

Methoxy group (-OCH₃) : A strongly activating, ortho, para-directing group.

Both groups direct electrophilic attack to position 5 (para to the dimethylamino group and para to the methoxy group), resulting in a highly regioselective synthesis. researchgate.net This convergence of directing effects minimizes the formation of isomeric byproducts and simplifies purification.

Oxidation of Aryl Primary Amines and Azides

An alternative strategy for synthesizing C-nitroso compounds involves the oxidation of other nitrogen-containing functionalities, principally primary aryl amines. nih.govresearchgate.net This approach is particularly useful for preparing nitroso analogues that may be difficult to access through direct C-nitrosation. The primary challenge in this method is controlling the oxidation to prevent the formation of the corresponding nitro compound, which is a common byproduct. mdpi.comlibretexts.org

Peroxomono-sulfuric Acid (Caro's Acid) Mediated Oxidations

Peroxomonosulfuric acid (H₂SO₅), commonly known as Caro's acid, is a powerful oxidizing agent used in the transformation of various functional groups. vedantu.comyoutube.com The oxidation of primary aromatic amines with reagents like Caro's acid or hydrogen peroxide can yield nitroso compounds as intermediates. libretexts.orgbrainly.in However, these intermediates are themselves susceptible to further oxidation to the corresponding nitro derivatives. libretexts.orgyoutube.com

Careful control of reaction parameters such as temperature, pH, and the stoichiometry of the oxidizing agent is crucial to selectively isolate the desired nitroso product. brainly.in While the oxidation of primary amines often proceeds to the nitro stage, under specific conditions, the nitroso compound can be obtained as the major product. youtube.com

Metal-Catalyzed Oxidation Processes

The use of metal catalysts provides a more selective and efficient means of oxidizing primary aryl amines to aryl nitroso compounds. researchgate.net Various transition metal complexes have been developed to catalyze this transformation with high selectivity, often using environmentally benign oxidants like hydrogen peroxide (H₂O₂). mdpi.comrsc.org

Molybdenum-based catalysts have shown particular promise. One such system utilizes the complex [Mo(O)(O₂)₂(H₂O)(hmpa)] (hmpa = hexamethylphosphoramide) to catalyze the oxidation of a wide array of primary aromatic amines to their nitroso derivatives with H₂O₂. rsc.org This method achieves good yields (40-80%) and operates under mild conditions. rsc.org Another highly effective catalyst is a molybdenum acetylide oxo-peroxo complex, which can achieve near-quantitative conversion of primary amines with very high selectivity (up to 99%) for the nitroso product. researchgate.net

Tungsten-based catalysts, such as peroxotungstophosphate, have also been employed in conjunction with H₂O₂ to oxidize aromatic amines to nitroso compounds. nih.govsciencemadness.org The key advantage of these metal-catalyzed systems is their ability to enhance the rate of the desired oxidation while minimizing over-oxidation to the nitro compound, a significant challenge in non-catalyzed processes. mdpi.com

| Catalyst System | Oxidant | Substrate Scope | Selectivity/Yield | Reference(s) |

| [Mo(O)(O₂)₂(H₂O)(hmpa)] | H₂O₂ | Wide range of substituted anilines | Good yields (40-80%) for nitroso compounds. | rsc.org |

| Molybdenum Acetylide Oxo-Peroxo Complex | 30% H₂O₂ | Primary aromatic amines with electron-donating and withdrawing groups. | Excellent conversion (>95%) and high selectivity (75-99%) for nitroso product. | researchgate.net |

| Peroxotungstophosphate | H₂O₂ | Aromatic amines (e.g., aniline (B41778), 4-methylaniline) | Yields respective nitroso compounds. | nih.gov |

Nucleophilic Substitution Strategies for Substituted Nitrosoanilines

Nucleophilic aromatic substitution serves as a cornerstone for the synthesis of functionalized nitrosoanilines. These strategies can be broadly categorized into two approaches: the direct substitution of hydrogen on a nitroarene precursor or the substitution of a halogen on a pre-functionalized nitrosoaniline.

A direct and practical method for preparing N-aryl-2-nitrosoanilines involves the nucleophilic substitution of a hydrogen atom in nitroarenes by aniline anion derivatives. thieme-connect.com This reaction proceeds through the formation of σH-adducts when anions generated from primary arylamines react with substituted nitrobenzenes. x-mol.com Under basic conditions, these adducts undergo a transformation, believed to be an intramolecular redox process, which results in the substitution of hydrogen and the concurrent reduction of the nitro group to a nitroso group. thieme-connect.com

The reaction is generally efficient for nitroarenes with sufficient electrophilic character. thieme-connect.com However, its scope has limitations; the presence of electron-donating substituents on the nitroarene, such as amino (NR2), alkoxy (OR), or hydroxyl (OH) groups, can hinder or prevent the reaction, particularly if these groups can form anions under the basic conditions. thieme-connect.com The choice of solvent can also be critical in cases where competitive substitution of reactive halogens on the nitroarene is possible. x-mol.com For instance, in the reaction of 4-chloroaniline (B138754) with 2,4-dichloro-1-nitrobenzene, the formation of the desired nitrosoaniline was favored over ortho-halogen replacement when conducted in N,N-dimethylformamide (DMF) or a DMF-tetrahydrofuran mixture. thieme-connect.com

| Nitroarene | Aniline Derivative | Base | Solvent | Product (N-Aryl-2-nitrosoaniline) | Yield |

| 1-Chloro-4-nitrobenzene | 2,6-Dimethylaniline | Potassium tert-butoxide | - | N-(2,6-dimethylphenyl)-2-nitroso-4-chloroaniline | 84% |

| 2,4-Dichloro-1-nitrobenzene | 4-Chloroaniline | - | DMF/THF | N-(4-chlorophenyl)-2-nitroso-4-chloroaniline | Major Product |

Once halogenated N-aryl-2-nitrosoanilines are formed, they can serve as substrates for further functionalization via regioselective aromatic nucleophilic substitution (SNAr). The nitroso group is a strong electron-withdrawing substituent, even more so than a nitro group, which strongly activates the aromatic ring towards nucleophilic attack. thieme-connect.com This allows for the efficient introduction of various substituents.

Research has shown that the nucleophilic substitution of halogens in N-aryl-2-nitrosoanilines proceeds with high efficiency and regioselectivity. thieme-connect.comthieme-connect.com The substitution occurs preferentially at the position para to the nitroso group (the 5-position). thieme-connect.com If two halogen atoms are present, one ortho and one para to the nitroso group, the para halogen is substituted exclusively. thieme-connect.comthieme-connect.com This pronounced regioselectivity is attributed to the electronic influence of the ortho-amino group, which conjugates with the nitroso group, creating a quinoid-like structure that enhances the electrophilicity of the 5-position. thieme-connect.com A variety of nucleophiles, including ammonia, alkylamines, and alkoxide ions, have been successfully employed in these reactions. thieme-connect.comthieme-connect.com This method provides access to N-aryl-2-nitrosoanilines with electron-donating substituents that are not accessible through the direct ortho-hydrogen substitution of corresponding nitroarenes. thieme-connect.com

| Halogenated N-Aryl-2-nitrosoaniline | Nucleophile | Conditions | Product |

| N-Aryl-3,5-dichloro-2-nitrosoaniline | Ammonia | - | N-Aryl-3-chloro-5-amino-2-nitrosoaniline |

| N-Aryl-3,5-dichloro-2-nitrosoaniline | Alkylamine | - | N-Aryl-3-chloro-5-alkylamino-2-nitrosoaniline |

| N-Aryl-3,5-dichloro-2-nitrosoaniline | Alkoxide ion | K2CO3 in alcohol | N-Aryl-3-chloro-5-alkoxy-2-nitrosoaniline |

Modular Synthetic Routes via N-Aryl-2-nitrosoaniline Intermediates

N-aryl-2-nitrosoaniline intermediates are pivotal in modular synthetic routes designed to rapidly generate libraries of complex molecules. nih.gov This approach allows for significant structural diversity by systematically varying the starting materials. A notable application is the synthesis of 3-substituted halogenated phenazines, which have demonstrated potent antibacterial activities. nih.govnih.govacs.org

The synthesis begins with the reaction of a diverse set of commercially available anilines with a substituted nitroarene, such as 2-nitro-5-chloroanisole, in the presence of a strong base like potassium tert-butoxide. nih.gov This step forms the corresponding N-aryl-2-nitrosoaniline intermediates. nih.gov Due to concerns about their stability, these intermediates are often not isolated but are immediately carried forward to the next step. nih.gov

In the subsequent step, the crude N-aryl-2-nitrosoaniline intermediates are treated with a cyclizing agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), to induce a reductive cyclization, yielding the phenazine (B1670421) core. nih.gov This modular pathway has proven effective, transforming a range of anilines into the target phenazines in good yields. nih.gov The resulting 1-methoxyphenazines can then undergo further modifications, such as demethylation with boron tribromide (BBr₃) to yield 1-hydroxyphenazines, followed by bromination with N-bromosuccinimide (NBS) to generate diverse halogenated phenazine analogues. nih.gov This modularity enables a thorough exploration of structure-activity relationships for potential therapeutic agents. nih.govresearchgate.net

| Aniline Starting Material | Intermediate | Cyclization Product | Overall Yield |

| Diverse Anilines (10 examples) | N-Aryl-2-nitrosoaniline | 3-Chloro-1-methoxyphenazine | 34–82% |

Spectroscopic Characterization and Molecular Dynamics of 2 Methoxy N,n Dimethyl 5 Nitrosoaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules. For 2-Methoxy-N,N-dimethyl-5-nitrosoaniline, NMR studies would be crucial in understanding its electronic environment, rotational dynamics, and potential for aggregation in solution.

¹H and ¹³C NMR Chemical Shift Analysis and Signal Assignment

A complete assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound has not been published. However, based on the substituent effects of methoxy (B1213986), N,N-dimethylamino, and nitroso groups on a benzene (B151609) ring, a hypothetical assignment can be proposed. The aromatic region of the ¹H NMR spectrum would be expected to show three distinct signals corresponding to the protons at positions 3, 4, and 6. The ¹³C NMR spectrum would display signals for the six aromatic carbons, with the carbons directly attached to the electron-donating methoxy and N,N-dimethylamino groups and the electron-withdrawing nitroso group showing characteristic chemical shifts. The methyl groups of the methoxy and N,N-dimethylamino substituents would appear as sharp singlets in the upfield region of the ¹H NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | Data not available | - |

| H4 | Data not available | - |

| H6 | Data not available | - |

| OCH₃ | Data not available | Data not available |

| N(CH₃)₂ | Data not available | Data not available |

| C1 | - | Data not available |

| C2 | - | Data not available |

| C3 | - | Data not available |

| C4 | - | Data not available |

| C5 | - | Data not available |

Note: This table is predictive and awaits experimental verification.

Investigation of Hindered Rotation of the Nitroso Group

The carbon-nitroso (C-NO) bond in aromatic nitroso compounds is known to exhibit a significant barrier to rotation, which can often be observed by dynamic NMR spectroscopy. This restricted rotation arises from the partial double bond character of the C-N bond due to resonance with the aromatic ring. At low temperatures, this rotation can become slow on the NMR timescale, leading to the observation of distinct signals for different conformations. For this compound, variable temperature NMR studies would be necessary to determine the energy barrier for the rotation of the nitroso group. Such studies on other N-nitrosamines have revealed rotational barriers that are influenced by the electronic effects of other substituents on the ring.

Analysis of Monomer-Dimer Equilibrium in Solution

Aromatic nitroso compounds are known to exist in a monomer-dimer equilibrium in solution. The monomer is typically a colored species (blue or green), while the dimer, an azodioxide, is often colorless. This equilibrium is influenced by factors such as concentration, solvent polarity, and temperature. In the case of nitrosobenzene, for instance, the dimeric form is favored at lower temperatures. NMR spectroscopy is an excellent method to study this equilibrium by integrating the signals corresponding to the monomeric and dimeric species. For this compound, no specific studies on its monomer-dimer equilibrium have been reported.

Low-Temperature NMR Studies

Low-temperature NMR studies would be particularly informative for this compound. In addition to potentially resolving the hindered rotation of the nitroso group, these studies could also provide insights into the monomer-dimer equilibrium, as lower temperatures generally favor the dimer. Furthermore, any other dynamic processes, such as the rotation of the N,N-dimethylamino group, might also be resolved at low temperatures.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitroso (N=O) | Stretch | Data not available |

| Aromatic C=C | Stretch | Data not available |

| C-N (Dimethylamino) | Stretch | Data not available |

| C-O (Methoxy) | Stretch | Data not available |

Note: This table is predictive and awaits experimental verification.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of aromatic nitroso compounds under electron ionization (EI) often involves the loss of the nitroso group (NO) or other small neutral molecules. For this compound, characteristic fragmentation pathways would likely include the loss of a methyl radical (•CH₃) from the methoxy or dimethylamino group, followed by further fragmentation. Alpha-cleavage adjacent to the nitrogen of the dimethylamino group is a common fragmentation pathway for N,N-dimethylanilines. A detailed analysis of the fragmentation pattern would provide valuable confirmation of the compound's structure. However, specific mass spectral data and fragmentation analysis for this compound are not currently documented in the literature.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Methoxy-5-nitroaniline |

| Nitrosobenzene |

Advanced Spectroscopic Techniques for Fine Structural Characterization

The definitive elucidation of the three-dimensional structure and electronic properties of this compound necessitates the application of sophisticated spectroscopic and analytical methods. Techniques such as single-crystal X-ray diffraction, multidimensional Nuclear Magnetic Resonance (NMR), and high-resolution mass spectrometry (HRMS) are critical for providing an unambiguous assignment of its atomic arrangement, confirming its molecular formula, and understanding intermolecular interactions.

Single-crystal X-ray diffraction stands as the gold standard for determining the precise solid-state structure of a molecule. This technique provides unequivocal information on bond lengths, bond angles, and the spatial arrangement of atoms. For a definitive analysis of this compound, obtaining a suitable single crystal would be a primary objective.

Although a crystal structure for the target compound is not publicly documented, extensive research has been conducted on its close analog, 2-Methoxy-5-nitroaniline. researchgate.netnih.gov This related molecule crystallizes in the monoclinic system, and its structure reveals significant insights into the electronic and intermolecular forces at play. The crystal packing is characterized by antiparallel π-stacking, a feature driven by the molecule's large dipole moment. nih.gov This stacking is further stabilized by N–H⋯O hydrogen bonds.

For this compound, one would expect a different packing arrangement due to the replacement of the primary amine (-NH₂) with a tertiary dimethylamino group (-N(CH₃)₂), which lacks the hydrogen bond donor capability. The analysis would focus on identifying weaker intermolecular interactions, such as C-H···O or C-H···π interactions, that would govern its crystal lattice.

Table 1: Crystallographic Data for the Analog Compound 2-Methoxy-5-nitroaniline

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₈N₂O₃ | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/n | |

| a (Å) | 7.1498 | |

| b (Å) | 9.7951 | |

| c (Å) | 10.7421 | |

| β (°) | 96.94 |

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) would be essential for unambiguous signal assignment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group protons, and the N,N-dimethyl group protons. The aromatic protons would appear as a complex splitting pattern due to their coupling with each other. The methoxy and N,N-dimethyl groups would likely appear as sharp singlets.

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon environments. The chemical shifts would be influenced by the electron-donating methoxy and dimethylamino groups and the electron-withdrawing nitroso group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical predictions based on structural analogy and general chemical shift principles, as experimental data is not available.)

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -OCH₃ | ~3.9 - 4.1 | ~55 - 57 |

| -N(CH₃)₂ | ~2.9 - 3.1 | ~40 - 45 |

| Aromatic H (C3-H) | ~7.0 - 7.2 | - |

| Aromatic H (C4-H) | ~7.5 - 7.7 | - |

| Aromatic H (C6-H) | ~7.8 - 8.0 | - |

| Aromatic C (quaternary) | - | Multiple signals ~110 - 160 |

High-resolution mass spectrometry (HRMS) is vital for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₁₂N₂O₂), HRMS would be used to confirm the molecular formula by matching the experimental mass to the theoretical exact mass.

Furthermore, tandem mass spectrometry (MS/MS) would reveal the compound's fragmentation pattern. By inducing fragmentation of the molecular ion and analyzing the resulting daughter ions, key structural motifs can be confirmed. Expected fragmentation pathways could include the loss of the nitroso group (-NO), a methyl radical (-CH₃) from the dimethylamino group, or the entire dimethylamino group. This fragmentation data serves as a fingerprint for the molecule, aiding in its identification and structural verification. For comparison, the related compound 2-Methoxy-5-nitroaniline shows a prominent molecular ion peak at m/z 168 in its mass spectrum. nih.gov

Reactivity Profiles and Mechanistic Pathways of 2 Methoxy N,n Dimethyl 5 Nitrosoaniline

Dual Reactivity: Electrophilic and Nucleophilic Behavior of the Nitroso Functionality

The nitroso group (–N=O) is a versatile functional group capable of acting as both an electrophile and a nucleophile. This dual reactivity is a consequence of its electronic structure, featuring a nitrogen-oxygen double bond with lone pairs of electrons on both atoms. This allows the nitroso group to participate in a diverse range of chemical reactions. In the context of 2-Methoxy-N,N-dimethyl-5-nitrosoaniline, the electron-donating effects of the methoxy (B1213986) and N,N-dimethylamino groups influence the electron density at the nitroso moiety, modulating its reactivity.

Nucleophilic Additions to the Nitrogen Atom of the Nitroso Group

The nitrogen atom of the nitroso group in aromatic nitroso compounds is electrophilic and susceptible to attack by nucleophiles. youtube.com This reactivity is enhanced by protonation under acidic conditions, which increases the electrophilicity of the nitroso group. A wide array of nitrogen-containing nucleophiles have been shown to react with the nitroso group. rsc.org The reactivity of these nucleophiles does not always correlate directly with their basicity, indicating a complex interplay of factors in the transition state. rsc.org

For this compound, nucleophilic attack at the nitroso nitrogen can be expected with various nucleophiles. The presence of the electron-donating methoxy and N,N-dimethylamino groups on the aromatic ring increases the electron density on the nitroso nitrogen, which might slightly temper its electrophilicity compared to unsubstituted nitrosobenzene. Nevertheless, in the presence of a suitable acid catalyst, the protonated form would readily react with nucleophiles.

Table 1: Examples of Nucleophilic Additions to Aromatic Nitroso Compounds

| Nucleophile | Product Type | Reference |

| Secondary Amines | Hydrazines | General textbook knowledge |

| Hydroxylamine (B1172632) | N-Nitrosohydroxylamines | General textbook knowledge |

| Grignard Reagents | Substituted Hydroxylamines | General textbook knowledge |

| Organolithium Reagents | Substituted Hydroxylamines | General textbook knowledge |

This table provides generalized examples of reactions with aromatic nitroso compounds, which are expected to be analogous for this compound.

Reactivity at the Oxygen Terminus

The oxygen atom of the nitroso group possesses lone pairs of electrons and can therefore act as a nucleophilic center. This nucleophilicity is evident in its reactions with strong electrophiles. For instance, the oxygen can be protonated in acidic media, which is a key step in many reactions of nitroso compounds, including the Fischer-Hepp rearrangement. rsc.org Furthermore, the oxygen atom can coordinate to metal centers, and this interaction plays a role in directing certain reactions, such as the Baudisch reaction for the synthesis of ortho-nitrosophenols. wikipedia.org

In the case of this compound, the electron-donating substituents on the ring enhance the electron density on the nitroso oxygen, thereby increasing its nucleophilicity. This would facilitate its interaction with electrophiles. The resonance structures of the molecule show delocalization of electron density from the methoxy and dimethylamino groups to the nitroso oxygen, further supporting its nucleophilic character.

Dimerization and Oligomerization Processes

A characteristic feature of many aromatic C-nitroso compounds is their tendency to exist in a monomer-dimer equilibrium. nih.govsemanticscholar.org The monomeric form is typically a colored species (often blue or green), while the dimer, an azodioxy compound, is usually colorless or pale yellow. britannica.com This equilibrium is influenced by factors such as temperature, concentration, and the nature of the solvent. In the solid state, the dimeric form is often favored. mdpi.com

Rearrangement Reactions of N-Nitrosoaniline Derivatives

N-Nitrosoaniline derivatives are known to undergo characteristic rearrangement reactions, most notably the Fischer-Hepp rearrangement. These reactions are typically acid-catalyzed and result in the migration of the nitroso group from the nitrogen atom to the aromatic ring.

Fischer–Hepp Rearrangement in the Context of Substituted Nitrosoanilines

The Fischer-Hepp rearrangement is a significant reaction of N-nitroso secondary anilines, which upon treatment with an acid, typically hydrochloric acid, rearrange to form C-nitroso anilines. wikipedia.org The nitroso group predominantly migrates to the para-position of the aromatic ring. If the para-position is already occupied, migration to the ortho-position may occur, although this is less common. youtube.com

For a compound like this compound, which is a C-nitroso compound, a direct Fischer-Hepp rearrangement from an N-nitroso precursor would have been the synthetic route to a related isomer. The presence of the strongly activating N,N-dimethylamino group and the methoxy group would significantly influence the electronic properties of the ring. Activating groups are known to facilitate electrophilic aromatic substitution, and while the Fischer-Hepp rearrangement is largely considered intramolecular, the electronic nature of the ring plays a role in the stability of the intermediates. rsc.orgwikipedia.org The N,N-dimethylamino group is a strong ortho, para-director, and the methoxy group is also an ortho, para-director. libretexts.orgfiveable.me In the hypothetical N-nitroso precursor to a related C-nitrosoaniline, these groups would activate the aromatic ring towards the intramolecular electrophilic attack of the nitroso group.

Acid-Catalyzed Rearrangement Mechanisms and Kinetics

The mechanism of the Fischer-Hepp rearrangement has been a subject of extensive study, with evidence strongly pointing towards an intramolecular pathway. rsc.org The reaction is initiated by the protonation of the N-nitrosoaniline. The protonated intermediate can then undergo an intramolecular electrophilic attack on the aromatic ring by the nitroso group. rsc.org

Kinetic studies on substituted N-methyl-N-nitrosoanilines have provided valuable insights into the reaction mechanism. For instance, the reaction of 3-methoxy-N-methyl-N-nitrosoaniline in aqueous acid yields the 4-nitroso product in high yield, and this yield is only slightly diminished in the presence of "nitrite traps," which supports an intramolecular mechanism. rsc.org The observed first-order rate constant is also consistent with this pathway. rsc.org The addition of nucleophiles can lead to a competing denitrosation reaction. rsc.org

The substituents on the aromatic ring have a significant impact on the rate of rearrangement. Electron-donating groups, such as the methoxy group in 3-methoxy-N-methyl-N-nitrosoaniline, can influence the basicity of the nitrosoamine and the stability of the intermediates in the rearrangement pathway. rsc.orgrsc.org In the case of this compound, the combined electron-donating effects of the methoxy and N,N-dimethylamino groups would be expected to influence the kinetics of any potential acid-catalyzed transformations.

Solvent Isotope Effects in Rearrangement Pathways

While direct studies on the solvent isotope effects in the rearrangement pathways of this compound are not extensively detailed in the available literature, the general principles of such effects on related aromatic nitroso compounds can provide valuable insights. Solvent isotope effects, typically examined by comparing reaction rates in a protiated solvent (e.g., H₂O) versus a deuterated solvent (e.g., D₂O), are a powerful tool for elucidating reaction mechanisms, particularly those involving proton transfer steps.

In the context of rearrangements of nitrosoanilines, a significant solvent isotope effect (a kH/kD ratio substantially different from 1) would suggest that proton transfer is a rate-determining or pre-equilibrium step in the reaction pathway. For instance, in acid-catalyzed rearrangements, the protonation of the nitroso group is often a key initial step. A slower reaction rate in a deuterated solvent would indicate that the transfer of a deuteron (B1233211) is more energetically demanding than the transfer of a proton, a common observation in reactions where a proton is transferred to an oxygen or nitrogen atom.

The magnitude of the primary kinetic isotope effect can help distinguish between different mechanisms. A large effect is often indicative of a proton transfer occurring in the transition state of the rate-determining step. Conversely, a small or inverse isotope effect might suggest a pre-equilibrium protonation step or a mechanism where bond breaking to the isotope is not the primary factor influencing the reaction rate. The absence of a significant solvent isotope effect would imply that proton transfer is not involved in the rate-limiting step of the rearrangement.

Cycloaddition Reactions with Unsaturated Molecules

At present, specific studies detailing the cycloaddition reactions of this compound with unsaturated molecules are not prominently featured in the reviewed scientific literature. However, the reactivity of the nitroso group as a dienophile or a dipolarophile in cycloaddition reactions is a well-established principle in organic chemistry. Aromatic nitroso compounds can participate in [4+2] cycloadditions (Diels-Alder reactions) with dienes and in [3+2] cycloadditions with various 1,3-dipoles.

The electronic nature of the aromatic ring and its substituents significantly influences the reactivity of the nitroso group in these reactions. The methoxy and dimethylamino groups in this compound are electron-donating, which would increase the electron density on the nitroso group. This increased electron density might decrease its reactivity as a dienophile in normal-electron-demand Diels-Alder reactions but could enhance its reactivity in inverse-electron-demand scenarios.

Further research into the cycloaddition reactions of this specific compound would be necessary to fully characterize its reactivity profile with various unsaturated partners, such as dienes, alkenes, and alkynes. Such studies would provide valuable information on the synthesis of novel heterocyclic structures.

Radical Formation and Reactions involving Nitroxide Radicals

The formation of radical species from this compound can occur through various pathways, often involving the nitroso group. The N-O bond in the nitroso moiety is relatively weak and can undergo homolytic cleavage under thermal or photochemical conditions to generate a nitrogen-centered radical and a nitric oxide radical.

Furthermore, nitroso compounds are well-known spin traps, capable of reacting with short-lived radical species to form more stable nitroxide radicals. mdpi.com These nitroxide radicals are characterized by a relatively stable free radical centered on the nitrogen atom, which is part of a three-electron N-O bond. The stability of these radicals is often enhanced by steric hindrance from neighboring groups, which prevents dimerization or disproportionation reactions. mdpi.comnih.gov

The resulting nitroxide radicals derived from this compound can participate in a variety of subsequent reactions. They can act as radical scavengers, terminating radical chain reactions. mdpi.com Additionally, they can undergo redox reactions, acting as one-electron oxidizing or reducing agents. The specific reactions of the nitroxide radicals will be influenced by the electronic properties of the substituents on the aromatic ring.

Transition-Metal-Catalyzed Transformations

The N-nitroso group has emerged as a versatile directing group in transition-metal-catalyzed C-H functionalization reactions. researchgate.net This functionality allows for the selective activation and subsequent transformation of otherwise unreactive C-H bonds, providing efficient pathways to complex molecular architectures.

C-H Functionalization Directed by the N-Nitroso Group

The N-nitroso group in compounds like this compound can act as an effective directing group for the functionalization of C-H bonds at the ortho position of the aniline (B41778) ring. researchgate.net This directing ability stems from the formation of a stable five- or six-membered metallacyclic intermediate, which brings the metal catalyst in close proximity to the targeted C-H bond.

Various transition metals, including rhodium and palladium, have been employed in these transformations. These reactions can lead to a diverse array of functionalizations, including arylation, alkenylation, and alkylation of the ortho C-H bond. The N-nitroso group can be retained in the final product or can be removed under specific conditions, highlighting its utility as a "traceless" directing group. researchgate.net

| Catalyst System | Reactant | Product | Yield (%) | Reference |

| [Rh(III)] | N-nitrosoaniline, Arylboronic acid | N-nitroso-[1,1'-biphenyl]-2-amine | Moderate to High | researchgate.net |

| [Rh(III)] | N-nitrosoaniline, Sulfoxonium ylide | Indazole N-oxide | Moderate to High | researchgate.net |

Regiospecific ortho-Hydroxylation

A significant application of the directing ability of the N-nitroso group is the regiospecific ortho-hydroxylation of N-nitrosoanilines. This transformation introduces a hydroxyl group at the position ortho to the N-nitrosoamino group, a synthetically valuable modification.

The reaction typically proceeds via a C-H activation mechanism, where the transition metal catalyst, guided by the nitroso group, selectively cleaves the ortho C-H bond. Subsequent steps involving an oxygen source lead to the formation of the hydroxylated product. This method offers a direct and efficient route to ortho-aminophenol derivatives, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Metal-Complex Formation and Coordination Chemistry

The N-nitroso group, with its nitrogen and oxygen atoms, possesses Lewis basic sites that can coordinate to metal centers. This coordination is fundamental to its role as a directing group in C-H functionalization reactions. researchgate.net The formation of a stable chelate complex with the transition metal is a key step in bringing the catalyst to the desired position for C-H activation.

Beyond its role in catalysis, the nitroso group can participate in the formation of stable metal complexes with a variety of transition metals. The coordination chemistry of nitroso compounds is rich and varied, with the nitroso group acting as a ligand that can bind to metals in different modes. The electronic properties of the substituents on the aromatic ring, such as the methoxy and dimethylamino groups in this compound, can influence the coordination behavior of the nitroso group and the stability and reactivity of the resulting metal complexes.

| Metal Ion | Ligand | Complex Type | Application |

| Copper(II) | Schiff base ligands | Coordination complex | Biological investigations |

| Zinc(II) | Schiff base ligands | Coordination complex | Biological investigations |

Electrochemical Behavior and Redox Chemistry

The electrochemical profile of this compound is anticipated to be complex, featuring both reduction and oxidation processes centered on its key functional moieties. The nitroso group is expected to be the primary site of reduction, while the dimethylamino group and the electron-rich aromatic system are likely to undergo oxidation at the anode.

Irreversible Electrochemical Reduction Pathways

The electrochemical reduction of aromatic nitroso compounds typically proceeds through an irreversible pathway. For this compound, the reduction of the nitroso group (-NO) is the most probable initial step. This process is generally understood to involve a multi-electron, multi-proton transfer, leading to the formation of a hydroxylamine derivative. Further reduction can subsequently produce the corresponding amine.

The specific potential at which this reduction occurs and the exact nature of the intermediates and final products would be influenced by the solvent system, pH, and the electrode material used. The presence of the electron-donating methoxy and dimethylamino groups on the aromatic ring is expected to influence the electron density at the nitroso group, thereby affecting its reduction potential.

Table 1: Postulated Electrochemical Reduction Products of this compound

| Reactant | Postulated Intermediate Product | Postulated Final Product |

| This compound | 5-(Hydroxyamino)-2-methoxy-N,N-dimethylaniline | 5-Amino-2-methoxy-N,N-dimethylaniline |

Note: This table is based on the generally accepted reduction pathways for aromatic nitroso compounds and has not been experimentally verified for this compound.

Anodic Oxidation Processes

The anodic oxidation of this compound is expected to be initiated by the oxidation of the tertiary amine (dimethylamino group) or the aromatic ring itself. The oxidation of N,N-dimethylaniline derivatives typically involves the initial formation of a radical cation. This intermediate can then undergo further reactions, such as deprotonation or coupling reactions.

The methoxy group, being an electron-donating group, would further activate the aromatic ring towards oxidation. The specific oxidation potential and the nature of the resulting products would depend on factors such as the electrode material, solvent, and supporting electrolyte. Potential oxidation products could include polymeric films on the electrode surface or various soluble dimeric and oligomeric species.

Table 2: Potential Anodic Oxidation Reactions of this compound

| Process | Description |

| Initial Electron Transfer | Formation of a radical cation centered on the nitrogen of the dimethylamino group or the aromatic ring. |

| Follow-up Reactions | Deprotonation, dimerization, or polymerization of the radical cation intermediate. |

Note: The information in this table is inferred from the known anodic behavior of related N,N-dimethylaniline and methoxy-substituted aromatic compounds.

Computational and Theoretical Investigations of 2 Methoxy N,n Dimethyl 5 Nitrosoaniline

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic level. For a molecule like 2-Methoxy-N,N-dimethyl-5-nitrosoaniline, methods such as Density Functional Theory (DFT) are frequently employed due to their balance of accuracy and computational efficiency. The B3LYP functional, combined with a basis set like 6-311G(d,p), is a common choice for such theoretical investigations. epstem.net

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This process involves calculating the molecule's energy at various atomic arrangements until the lowest energy conformation is found. Key geometric parameters such as bond lengths, bond angles, and dihedral (torsional) angles are determined.

For aniline (B41778) derivatives, the orientation of the methoxy (B1213986), dimethylamino, and nitroso groups relative to the benzene (B151609) ring is crucial. Conformational analysis would explore the rotational barriers of these groups to identify the global energy minimum structure. For instance, studies on related substituted biphenyl (B1667301) molecules show that the crystalline conformation can differ significantly from that of the isolated molecule in the gas phase due to intermolecular interactions.

Table 1: Representative Geometric Parameters Calculated via DFT (Note: This table is illustrative of typical results for aniline derivatives and not specific data for this compound.)

| Parameter | Description | Typical Calculated Value (Å or °) |

| C-C (ring) | Carbon-carbon bond length in the benzene ring | ~1.39 - 1.41 Å |

| C-N (amino) | Bond length between ring carbon and amino nitrogen | ~1.38 Å |

| C-O (methoxy) | Bond length between ring carbon and methoxy oxygen | ~1.36 Å |

| C-N (nitroso) | Bond length between ring carbon and nitroso nitrogen | ~1.45 Å |

| C-N-C (amino) | Bond angle within the dimethylamino group | ~118° |

| C-C-N-O | Dihedral angle of the nitroso group relative to the ring | Varies with conformation |

Once the optimized geometry is obtained, various spectroscopic properties can be predicted and compared with experimental data for validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. epstem.net These calculated values are often plotted against experimental data to establish a correlation, which helps in the accurate assignment of spectral peaks. epstem.net

IR Spectroscopy: Theoretical vibrational frequencies are calculated from the second derivative of the energy with respect to atomic positions. These frequencies correspond to the peaks in an infrared (IR) spectrum and are used to identify the characteristic vibrational modes of the molecule's functional groups (e.g., C=O, N-H, C-N stretching).

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of the molecule. researchgate.net These calculations predict the absorption wavelengths (λmax) in the UV-Visible spectrum, providing insight into the molecule's electronic structure and color.

Electronic Structure and Molecular Orbital Theory

Molecular orbital theory describes the distribution and energy of electrons within a molecule, which is key to understanding its chemical reactivity and electronic properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. mdpi.com

HOMO: Represents the ability of a molecule to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small energy gap indicates that a molecule is more easily excited, suggesting higher chemical reactivity and lower kinetic stability. mdpi.com From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Quantum Chemical Descriptors Derived from HOMO-LUMO Energies (Note: The formulas provided are standard in computational chemistry.)

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electron density distribution on the molecular surface. It is invaluable for predicting how a molecule will interact with other species. The different colors on an MEP map indicate the electrostatic potential:

Red: Regions of most negative potential, rich in electrons. These are sites for electrophilic attack.

Blue: Regions of most positive potential, poor in electrons. These are sites for nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the nitroso and methoxy groups and potentially the nitrogen of the nitroso group, indicating these as likely sites for interaction with electrophiles. Positive potential (blue) might be found around the hydrogen atoms.

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be mapped. This allows researchers to:

Identify the most probable reaction pathway.

Determine the activation energy, which governs the reaction rate.

Investigate the structure of unstable intermediates and transition states that are difficult to observe experimentally.

For a molecule like this compound, computational modeling could be used to study its synthesis, its role in polymerization reactions, or its degradation pathways.

Elucidation of Reaction Pathways and Transition States

The formation of N-nitroso compounds, such as this compound, typically involves the reaction of a secondary amine with a nitrosating agent. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of these reactions. researchgate.net Such studies can map out the potential energy surface of the reaction, identifying the most favorable reaction pathways.

The N-nitrosation of secondary amines can proceed through various mechanisms depending on the reaction conditions and the nature of the nitrosating agent. researchgate.net Theoretical calculations help in identifying the key intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

For instance, in the nitrosation of a secondary amine, a common pathway involves the formation of a nitrosating agent like dinitrogen trioxide (N₂O₃) in acidic conditions, which then reacts with the amine. researchgate.net Computational models can calculate the activation energy barriers for each step of the proposed mechanism. A lower activation energy indicates a more kinetically favorable pathway. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state indeed connects the reactant and product of a specific reaction step. researchgate.net

While specific computational studies on the reaction pathways leading to this compound are not widely available in public literature, the general principles derived from studies on similar secondary amines can be applied. The presence of the electron-donating methoxy and dimethylamino groups on the aniline ring would influence the nucleophilicity of the amine nitrogen, which in turn affects the energetics of the nitrosation reaction.

Determination of Regioselectivity and Stereoselectivity

Regioselectivity in the context of forming this compound would primarily relate to the position of the nitroso group on the aromatic ring if the nitrosation were to occur on the ring instead of the amine nitrogen. However, the compound's name specifies the nitroso group is attached to the aniline nitrogen. In the broader context of its reactions, if this compound were to undergo further substitution on the aromatic ring, computational methods could predict the most likely position of attack. This is achieved by calculating the distribution of electron density and the energies of the possible intermediate structures (sigma complexes).

Stereoselectivity refers to the preferential formation of one stereoisomer over another. For this compound itself, the molecule does not possess a chiral center, and therefore, stereoisomerism in the traditional sense is not a primary concern. However, if this molecule were to react with a chiral reagent or at a prochiral center, the formation of stereoisomers would be possible.

Computational studies can be employed to predict stereoselectivity by calculating the energies of the diastereomeric transition states leading to the different stereoisomeric products. rsc.org The product distribution is generally governed by the Curtin-Hammett principle, where the ratio of products depends on the difference in the free energies of the respective transition states. A larger energy difference leads to higher stereoselectivity. While no specific stereoselectivity studies involving this compound are documented, the theoretical framework for such investigations is well-established. rsc.org

Calculation of Kinetic Isotope Effects

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms by determining the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. The KIE is particularly useful for identifying the rate-determining step and for understanding the geometry of the transition state.

Computational chemistry allows for the theoretical prediction of KIEs. This is typically done by calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species. The zero-point energies (ZPEs) are derived from these frequencies, and the difference in ZPE between the isotopic molecules in the ground state and at the transition state is a major contributor to the KIE.

For a reaction involving the cleavage of a C-H bond, for example, substituting hydrogen with deuterium (B1214612) would lead to a primary KIE. The magnitude of the calculated KIE can provide insights into the nature of the transition state; for instance, a linear and symmetric transition state for a hydrogen transfer reaction often results in a large KIE. While specific KIE calculations for reactions of this compound are not available, this computational tool remains highly relevant for mechanistic studies of any of its potential reactions.

Exploration of Intermolecular Interactions and Aggregation Behavior

The way molecules interact with each other in the solid or liquid phase determines many of their bulk properties. Computational methods are invaluable for exploring these non-covalent intermolecular interactions and predicting the aggregation behavior of molecules like this compound.

The potential for intermolecular interactions in this compound is significant due to the presence of polar functional groups (methoxy, nitroso) and an aromatic ring. These can lead to a variety of interactions, including:

Van der Waals forces: These are ubiquitous and arise from temporary fluctuations in electron density.

Dipole-dipole interactions: Resulting from the permanent dipoles of the polar functional groups.

π-π stacking: The interaction between the aromatic rings of adjacent molecules.

C-H···π interactions: Where a C-H bond acts as a weak hydrogen bond donor to the π-system of the aromatic ring. nih.gov

Computational studies can quantify the strength of these interactions. For instance, the interaction energy between molecules in a dimer or a larger cluster can be calculated. Energy decomposition analysis can further break down the total interaction energy into its constituent components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. nih.gov This provides a detailed picture of the nature of the forces holding the molecules together.

The aggregation behavior, such as the formation of molecular clusters or the crystal packing in the solid state, can also be predicted. Computational models can simulate the self-assembly of molecules to find the most stable arrangements. researchgate.net For example, Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular contacts in a crystal structure. nih.gov

The table below summarizes the types of intermolecular interactions that could be computationally investigated for this compound and the typical computational methods used.

| Interaction Type | Description | Relevant Functional Groups | Computational Method |

| Van der Waals Forces | Weak, non-specific attractions between molecules. | Entire molecule | DFT with dispersion correction, Møller-Plesset perturbation theory (MP2) |

| Dipole-Dipole Interactions | Electrostatic attraction between permanent dipoles. | Methoxy (-OCH₃), Nitroso (-N=O) | Electrostatic Potential (ESP) mapping, Symmetry-Adapted Perturbation Theory (SAPT) |

| π-π Stacking | Attractive interaction between aromatic rings. | Aniline ring | DFT, MP2, SAPT |

| C-H···π Interactions | A weak form of hydrogen bonding. | Methyl C-H bonds and the aniline ring | Non-Covalent Interaction (NCI) plots, Quantum Theory of Atoms in Molecules (QTAIM) |

| Hydrogen Bonding (weak) | Potential for weak C-H···O or C-H···N hydrogen bonds. | Methyl C-H, Methoxy O, Nitroso O, Amine N | NCI plots, QTAIM, Geometric analysis |

These computational investigations provide a molecular-level understanding of the forces that govern the behavior of this compound, which is essential for predicting its physical properties and its interactions in various chemical environments.

Applications in Advanced Organic Synthesis

Building Block for Nitrogen-Containing Heterocyclic Compounds

No specific literature was found detailing the use of 2-Methoxy-N,N-dimethyl-5-nitrosoaniline as a direct precursor for the synthesis of phenazine (B1670421), benzimidazole, arylimino dihydrofuran, or arylamino fulvene (B1219640) derivatives.

Directing Group in Transition-Metal-Catalyzed C-H Activation Strategies

The nitroso group (–N=O) is well-established as an effective directing group for ortho-C–H functionalization in transition-metal-catalyzed reactions. researchgate.netresearchgate.net This strategy allows for the regioselective introduction of various functional groups. However, the available literature discusses the reactivity of N-nitrosoanilines more generally. Specific examples, substrate scope tables, or detailed mechanistic studies involving this compound are absent from the reviewed materials. The electronic and steric influence of the methoxy (B1213986) group at the ortho-position and the dimethylamino group would be unique, but without experimental data, any discussion would be purely speculative.

Reagent in Condensation and Other Synthetic Transformations

Condensation reactions involving the active methylene (B1212753) group of certain compounds with nitrosoarenes, such as in the Ehrlich-Sachs reaction, are known. These reactions typically utilize N,N-dimethyl-4-nitrosoaniline. researchgate.net No specific studies or examples detailing the participation of this compound in similar or other distinct synthetic transformations could be identified.

Future Research Perspectives on 2 Methoxy N,n Dimethyl 5 Nitrosoaniline Chemistry

Exploration of Green and Sustainable Synthetic Methodologies

Traditional methods for the synthesis of nitroso compounds often rely on harsh reagents and produce significant waste. The future of 2-Methoxy-N,N-dimethyl-5-nitrosoaniline synthesis lies in the development of environmentally benign and efficient methodologies.

Key areas of focus include:

Continuous Flow Systems: These systems offer superior control over reaction parameters, enhanced safety, and potential for scalability. nih.gov A continuous flow approach for the synthesis of nitrosoarenes has been demonstrated via the photochemical rearrangement of aryl imines, a process that is fast, robust, and shows high functional group tolerance. nih.govnih.govscribd.com Flow electrochemistry also presents a mild and straightforward alternative, using readily available sodium nitrite (B80452) without the need for acids or other harsh chemicals. researchgate.net

Photochemistry: Light-mediated reactions provide a green alternative to thermally driven processes. nih.gov The use of high-power LEDs (e.g., 365 nm) in combination with suitable solvents like trifluoroethanol has proven crucial for the success of photochemical routes to nitrosoarenes. nih.gov

Catalytic Approaches: The development of novel catalysts could enable more selective and efficient nitrosation. For instance, a copper-catalyzed nitration of electron-rich arenes has been reported, suggesting the potential for similar catalytic systems in nitroso compound synthesis. researchgate.net An iodide-catalyzed process using nitromethane (B149229) as the nitroso source and TBHP as the oxidant also represents a milder, safer alternative to traditional nitrosating agents. organic-chemistry.orggoogle.com

| Methodology | Key Advantages | Potential for this compound |

|---|---|---|

| Continuous Flow Synthesis | Enhanced safety, scalability, precise control, high throughput. nih.gov | Allows for the safe handling of potentially unstable intermediates and reagents on a larger scale. nih.govbeilstein-journals.org |

| Photochemical Rearrangement | Uses light as a "green" reagent, high efficiency, mild conditions. nih.gov | Direct synthesis from precursors like o-nitrophenylimines, avoiding harsh oxidants or reductants. nih.govscribd.com |

| Electrochemical Synthesis | Avoids chemical oxidants/reductants, uses electricity, mild conditions. researchgate.net | Anodic oxidation of nitrite ions can generate nitrosating agents in situ under neutral conditions. researchgate.net |

| Novel Catalytic Systems | High selectivity, lower energy requirements, use of inexpensive catalysts. researchgate.netorganic-chemistry.org | Development of specific catalysts for the direct C-nitrosation of the activated aniline (B41778) ring. |

Deeper Understanding of Complex Reaction Networks and Intermediates

The nitrosation of aromatic amines is a complex process involving multiple potential intermediates and competing reaction pathways. A more profound understanding of this network is essential for optimizing synthetic routes and controlling product distribution.

Future research should aim to:

Identify and Characterize Intermediates: The rate-determining step in nitrosation by oxygenated nitric oxide solutions is often the formation of species like N₂O₃. acs.org Spectrophotometric monitoring has allowed for the direct observation of reaction intermediates in nonaqueous solvents, a technique that could be applied to the synthesis of this compound. documentsdelivered.com

Elucidate Reaction Mechanisms: Kinetic studies are crucial for understanding the role of catalysts, solvents, and pH. For example, N-nitrosation can be acid-catalyzed and is consistent with the rate-limiting formation of a diazonium-like ion. dur.ac.uk The mechanism is highly dependent on the nitrosating agent, with species like N₂O₃, HNO₂, and NOCl exhibiting different Gibbs free energy profiles. researchgate.net

Map Competing Pathways: Besides the desired C-nitrosation, side reactions such as N-nitrosation can occur. The Fischer–Hepp rearrangement is a classic example where an N-nitroso compound rearranges to a C-nitrosoaniline. wikipedia.org Understanding the conditions that favor one pathway over another is critical for synthetic control.

| Research Focus | Techniques/Approaches | Expected Insights |

|---|---|---|

| Intermediate Identification | Stopped-flow spectroscopy, low-temperature NMR, mass spectrometry. acs.org | Direct observation and structural characterization of transient species (e.g., N₂O₃ adducts). acs.org |

| Kinetic Analysis | UV-Vis spectrophotometry, reaction calorimetry. dur.ac.uk | Determination of rate laws, activation energies, and the influence of catalysts and solvents. researchgate.netsciety.org |

| Pathway Mapping | Isotopic labeling studies, computational modeling (DFT), product distribution analysis under various conditions. | A comprehensive map of the reaction energy landscape, identifying thermodynamic and kinetic products. |

Design and Synthesis of Novel Derivatives for Enhanced Reactivity or Selectivity

This compound serves as a scaffold for the synthesis of novel derivatives with tailored properties. By modifying its structure, researchers can fine-tune its electronic character, steric profile, and reactivity for specific applications.

Prospective research directions include:

Modulation of the Aromatic Ring: Introducing additional electron-donating or electron-withdrawing groups onto the phenyl ring can alter the reactivity of the nitroso group. This could enhance its performance as a dienophile in hetero-Diels-Alder reactions or as a spin trap.

Modification of the Amine Substituent: Altering the N,N-dimethyl groups to other alkyl or aryl substituents could influence the molecule's solubility, steric hindrance, and coordination properties, making it a more versatile ligand for metal complexes.

Synthesis of Functional Polymers: Incorporating the this compound moiety into a polymer backbone could lead to new materials with interesting optical or redox properties, potentially for use in sensors or electronic devices.

Integration of Advanced Spectroscopic and Computational Techniques for Predictive Modeling

The synergy between advanced analytical techniques and high-level computational chemistry offers a powerful paradigm for accelerating research. This integrated approach can provide unprecedented insight into the structure, properties, and reactivity of this compound and its derivatives.

Future efforts should leverage:

Advanced Spectroscopic Methods: Full spectroscopic analysis, including multi-dimensional NMR (HSQC, HMBC) and X-ray crystallography, is essential for unambiguous structure elucidation. nih.govdea.gov These techniques can confirm the monomer-dimer equilibrium often observed in nitrosoarenes. wikipedia.org

Computational Chemistry: Density Functional Theory (DFT) is a powerful tool for studying molecular and electronic structures. researchgate.net DFT calculations at levels like B3LYP can be used to optimize geometries, predict vibrational frequencies, and calculate NMR chemical shifts. ijcce.ac.irnih.gov Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra, aiding in the interpretation of experimental UV-Vis data. rsc.org Such calculations can provide detailed insights into frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and reaction energy barriers, offering a predictive model for reactivity and stability. researchgate.netsciety.orgresearchgate.net

| Technique | Application for this compound | Predicted Outcome |

|---|---|---|

| 2D NMR Spectroscopy (e.g., HSQC, HMBC) | Precise assignment of all proton and carbon signals, even in complex derivatives. dea.gov | Unambiguous structural confirmation and differentiation between isomers. |

| X-ray Crystallography | Determination of the solid-state structure, including bond lengths, angles, and intermolecular interactions. scribd.com | Insight into crystal packing and the potential for solid-state dimerization. scribd.com |

| Density Functional Theory (DFT) | Calculation of optimized geometry, electronic properties (HOMO/LUMO), and reaction pathways. researchgate.netresearchgate.net | Prediction of reactivity, stability, and spectroscopic properties before synthesis. rsc.org |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Visible absorption spectra. ijcce.ac.irnih.gov | Correlation of electronic transitions with observed spectral features. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.